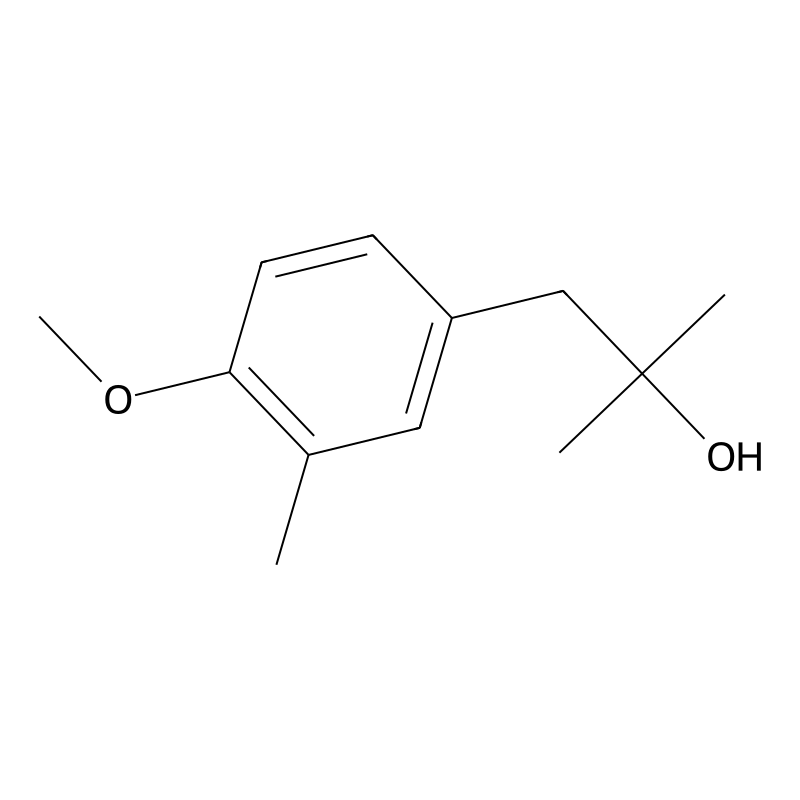

1-(4-Methoxy-3-methylphenyl)-2-methyl-2-propanol

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

1-(4-Methoxy-3-methylphenyl)-2-methyl-2-propanol is an organic compound with the molecular formula CHO. It features a methoxy group (-OCH) and a methyl group (-CH) attached to a phenyl ring, which is further connected to a propanol chain. This unique structure imparts specific chemical properties and biological activities, making it of interest in various fields, including medicinal chemistry and organic synthesis.

- Oxidation: The alcohol group can be oxidized to form 1-(4-Methoxy-3-methylphenyl)-2-propanone using oxidizing agents such as chromium trioxide (CrO) or pyridinium chlorochromate (PCC).

- Reduction: The compound can be reduced to form 1-(4-Methoxy-3-methylphenyl)-2-propanamine using reducing agents like lithium aluminum hydride (LiAlH).

- Substitution: The methoxy group can undergo nucleophilic substitution, allowing for the introduction of various functional groups depending on the nucleophile used.

The biological activity of 1-(4-Methoxy-3-methylphenyl)-2-methyl-2-propanol has been explored in various studies. It exhibits potential anti-inflammatory and analgesic properties, making it a candidate for pharmaceutical applications. Additionally, its structure suggests possible interactions with specific enzymes and receptors, which could lead to therapeutic effects in treating conditions related to inflammation or pain.

Several methods exist for synthesizing 1-(4-Methoxy-3-methylphenyl)-2-methyl-2-propanol:

- Reduction of Ketones: A common approach involves the reduction of 1-(4-Methoxy-3-methylphenyl)-2-propanone using sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH) in solvents like ethanol or tetrahydrofuran (THF). This reaction typically occurs under mild conditions, yielding the desired alcohol.

- Catalytic Hydrogenation: In industrial settings, catalytic hydrogenation of the corresponding ketone using palladium on carbon (Pd/C) under hydrogen gas pressure is employed. This method is advantageous for its scalability and efficiency.

The applications of 1-(4-Methoxy-3-methylphenyl)-2-methyl-2-propanol span several fields:

- Pharmaceuticals: Due to its biological activity, it may be developed into therapeutic agents for pain relief and anti-inflammatory treatments.

- Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, contributing to various chemical industries.

Interaction studies have indicated that 1-(4-Methoxy-3-methylphenyl)-2-methyl-2-propanol can modulate biochemical pathways by interacting with specific molecular targets. Its methoxy group enhances binding affinity to certain enzymes and receptors, potentially leading to various physiological effects. Ongoing research aims to elucidate its mechanisms of action further and explore its therapeutic potential.

1-(4-Methoxy-3-methylphenyl)-2-methyl-2-propanol can be compared with several similar compounds:

| Compound Name | Structural Differences | Unique Properties |

|---|---|---|

| 1-(4-Methoxyphenyl)-2-propanol | Lacks the methyl group on the phenyl ring | Different reactivity profile |

| 1-(3-Methoxy-4-methylphenyl)-2-propanol | Different substitution pattern on the phenyl ring | Potentially different biological activities |

| 1-(4-Methoxy-3-methylphenyl)-1-propanol | Hydroxyl group at a different position | Influences chemical behavior and interactions |

The uniqueness of 1-(4-Methoxy-3-methylphenyl)-2-methyl-2-propanol lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This specificity makes it valuable for targeted applications in research and industry .